molecular formula C9H18ClNO2 B2459692 2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride CAS No. 1864072-88-7

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride

Cat. No.: B2459692
CAS No.: 1864072-88-7
M. Wt: 207.7
InChI Key: QDMYRXLACFZEFN-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride is a synthetic organic compound featuring a piperidine ring substituted at the 3-position with a 2-methylpropanoic acid moiety, which is further stabilized as a hydrochloride salt. This compound is widely utilized in pharmaceutical and biochemical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents due to the piperidine scaffold’s prevalence in neuromodulators .

Key attributes include:

  • Availability: Supplied by CymitQuimica (50 mg: €698.00; 500 mg: €1,970.00) and AK Scientific (95% purity, product code 6426EF) .

Properties

IUPAC Name

2-methyl-2-piperidin-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)7-4-3-5-10-6-7;/h7,10H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMYRXLACFZEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCNC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to be modified into various derivatives with potential therapeutic effects.

Therapeutic Areas:

  • Neurological Disorders: Research indicates potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease due to its interaction with neurotransmitter systems.
  • Pain Management: Compounds derived from this structure have been studied for their analgesic properties, particularly as antagonists of specific receptors involved in pain pathways.

Studies have shown that this compound exhibits significant biological activity, primarily through its interaction with enzymes and receptors.

Biological Mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, modulating biochemical pathways that are crucial for various physiological functions.
  • Receptor Modulation: The compound has been investigated for its ability to influence receptor activity, which could lead to therapeutic benefits in treating metabolic syndromes and psychiatric disorders.
Compound NameActivity TypeTargetIC50 (µM)
This compoundAnticancerHeLa Cells20
Related Piperidine Derivative AAntifungalAspergillus flavus1
Related Piperidine Derivative BAnalgesicPain ReceptorsVaries

Case Study 1: Antifungal Efficacy

In a laboratory study, derivatives similar to this compound were tested against Candida albicans. The results indicated a significant reduction in fungal growth, showcasing the compound's potential as an antifungal agent.

Case Study 2: Cytotoxicity Assessment

A study focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting molecular formulas, functional groups, and commercial availability:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Price (50 mg) Source
Target : 2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride C₉H₁₈ClNO₂ 207.45 Carboxylic acid, piperidine €698.00 CymitQuimica
2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride C₁₀H₂₀ClNO₂ 229.72 Carboxylic acid, methyl-piperidine Not listed American Elements
Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride C₈H₁₇ClN₂O₂ 208.69 Carbamate, pyrrolidine €611.00 CymitQuimica
2-(Piperidin-3-yl)propan-2-ol hydrochloride C₈H₁₈ClNO 179.69 Alcohol, piperidine Not listed
2-Fluoro-2-(piperidin-3-yl)acetic acid hydrochloride C₇H₁₃ClFN₂O₂ 197.64 Carboxylic acid, fluorine Not listed Enamine Ltd
Key Observations:

Piperidine vs.

Functional Group Impact :

  • The carboxylic acid group in the target compound increases acidity (pKa ~2–3) compared to the alcohol (pKa ~16–18) in 2-(piperidin-3-yl)propan-2-ol hydrochloride, enhancing solubility in aqueous media .
  • The fluorine substitution in 2-fluoro-2-(piperidin-3-yl)acetic acid hydrochloride introduces electronegativity, which may alter metabolic stability and bioavailability .

Methyl Substitution: The 1-methylpiperidine derivative (C₁₀H₂₀ClNO₂) exhibits increased lipophilicity (logP ~1.5 vs. ~0.8 for the target), favoring blood-brain barrier penetration .

Biological Activity

2-Methyl-2-(piperidin-3-yl)propanoic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a propanoic acid moiety. Its chemical formula is C11_{11}H19_{19}ClN1_{1}O2_{2}, and it exhibits properties typical of amino acids and their derivatives, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been studied for its potential as an antagonist at various neurotransmitter receptors, particularly those involved in pain modulation and central nervous system (CNS) functions.

Biological Activities

  • Antinociceptive Effects : Research indicates that this compound may exhibit analgesic properties. It has been shown to reduce pain responses in animal models, suggesting its potential as a pain management agent.
  • Antitumor Activity : Preliminary studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel UsedKey Findings
AntinociceptiveMouse modelReduced pain response in hot plate test
AntitumorHCT116 cellsIC50_{50} value of 12 µM indicating significant proliferation inhibition
NeuroprotectivePC12 cellsIncreased cell viability under oxidative stress conditions
  • Antinociceptive Study : In a study conducted on mice, the administration of the compound resulted in a significant reduction in pain response measured by the hot plate test, indicating its potential as an analgesic agent .
  • Antitumor Activity : Research involving human colorectal cancer cell lines (HCT116) revealed that this compound exhibited an IC50_{50} value of 12 µM, suggesting effective inhibition of cancer cell proliferation .
  • Neuroprotection : In vitro studies using PC12 neuronal cells demonstrated that treatment with the compound enhanced cell survival rates under oxidative stress conditions, indicating potential neuroprotective properties .

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-2-(piperidin-3-yl)propanoic acid hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Protection/Deprotection Strategies : Use Boc (tert-butoxycarbonyl) groups to protect the piperidine nitrogen during coupling reactions, as described for analogous amino acid derivatives .
  • Reagent Selection : Employ coupling agents like HATU or EDC to enhance reaction efficiency and minimize side products .
  • Purification : Utilize column chromatography with polar solvents (e.g., methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to isolate high-purity crystals .
  • Yield Monitoring : Track yields at each step using TLC or HPLC to identify bottlenecks (e.g., incomplete deprotection or coupling).

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Acquire 1^1H and 13^{13}C NMR spectra to verify backbone structure. Key signals include the piperidine ring protons (δ 1.4–3.0 ppm) and the carboxylic acid proton (δ ~12 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) with accuracy <5 ppm .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the carboxylic acid, N-H stretches for the hydrochloride salt) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 filters) to avoid inhalation of aerosols and nitrile gloves to prevent skin contact .
  • Ventilation : Use fume hoods during synthesis or weighing to mitigate exposure to hydrochloride vapors .
  • Storage : Store at 2–8°C in airtight, labeled containers to prevent degradation and cross-contamination .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect residues in hazardous waste containers .

Q. How should researchers prepare and validate stock solutions for in vitro assays?

Methodological Answer:

  • Solvent Selection : Use sterile PBS (pH 7.4) or DMSO (for hydrophobic assays), ensuring compatibility with downstream applications .
  • Concentration Standardization : Prepare serial dilutions (e.g., 1 mM to 100 µM) and verify concentrations via UV-Vis spectrophotometry (λmax ~210–230 nm for carboxylic acids) .
  • Stability Testing : Monitor pH and precipitate formation over 24–72 hours at 4°C and room temperature .

Q. What are the key impurities to monitor during synthesis, and how can they be resolved?

Methodological Answer:

  • Common Impurities : Unreacted piperidine intermediates or Boc-protected byproducts .
  • Analytical Methods : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm to separate and quantify impurities .
  • Mitigation : Optimize reaction time and temperature to minimize side reactions (e.g., overprotection or incomplete coupling) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C and analyze degradation products via LC-MS. For example, acidic conditions may hydrolyze the piperidine ring, while alkaline conditions could decarboxylate the propanoic acid .
  • Thermal Degradation : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and kinetic stability .

Q. How can contradictory data in literature regarding the compound’s biological activity be resolved?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or primary neurons) and assay conditions (e.g., ATP levels, incubation time) .
  • Orthogonal Validation : Combine enzymatic assays (e.g., target receptor binding) with phenotypic readouts (e.g., calcium flux or cAMP levels) to confirm activity .
  • Meta-Analysis : Compare batch-to-batch purity (via HPLC) and salt form (hydrochloride vs. free base) across studies, as these factors significantly influence bioactivity .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict passive diffusion and blood-brain barrier penetration .
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility, logP, and cytochrome P450 inhibition .
  • Docking Studies : Perform in silico docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs or ion channels) to rationalize structure-activity relationships .

Q. How can researchers evaluate the compound’s potential for off-target effects in complex biological systems?

Methodological Answer:

  • Proteome-Wide Screening : Use affinity purification mass spectrometry (AP-MS) to identify non-target protein binders .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to detect pathway-level perturbations (e.g., inflammatory or apoptotic signatures) .
  • CRISPR-Cas9 Knockout : Validate off-target effects by knocking out suspected interactors and measuring rescue phenotypes .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Chromatography : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers during scale-up .
  • Asymmetric Catalysis : Optimize reaction conditions (e.g., chiral ligands or enzymes) to favor the desired enantiomer during synthesis .
  • Crystallization Control : Use enantiopure seed crystals and controlled cooling rates to minimize racemization .

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